molecular formula C15H13F3N4O2 B10916175 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10916175
M. Wt: 338.28 g/mol
InChI Key: ROAFWADIKBHWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a chromene structure, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with 2-amino-4H-chromene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

2-amino-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H13F3N4O2/c1-22-8(5-11(21-22)15(16,17)18)12-7(6-19)14(20)24-10-4-2-3-9(23)13(10)12/h5,12H,2-4,20H2,1H3

InChI Key

ROAFWADIKBHWCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.